Ro 31-8220 mesylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ro 31-8220 Mesylate involves the reaction of indole derivatives with maleimide. The process typically includes the following steps:
Formation of Bisindolylmaleimide: This involves the reaction of indole derivatives with maleimide under specific conditions to form Bisindolylmaleimide.
Mesylation: The Bisindolylmaleimide is then treated with methanesulfonic acid to form the mesylate salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ro 31-8220 Mesylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced using suitable reducing agents.
Substitution: It can undergo substitution reactions, particularly at the indole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions may introduce various functional groups onto the indole rings .
Scientific Research Applications
Ro 31-8220 Mesylate is extensively used in scientific research, particularly in the following areas:
Chemistry: It is used as a tool to study protein kinase C and other kinases.
Biology: It is used to investigate cell signaling pathways and their regulation.
Medicine: It has potential therapeutic applications in cancer research due to its ability to inhibit protein kinase C.
Industry: It is used in the development of new drugs and therapeutic agents
Mechanism of Action
Ro 31-8220 Mesylate exerts its effects by inhibiting protein kinase C. It binds to the active site of the enzyme, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Ro 31-8220 Mesylate is unique due to its high potency and selectivity for protein kinase C. Similar compounds include:
Bisindolylmaleimide I: Another potent inhibitor of protein kinase C.
Gö 6983: A selective inhibitor of protein kinase C isoforms.
Staurosporine: A broad-spectrum kinase inhibitor with activity against protein kinase C
This compound stands out due to its specific inhibition profile and its ability to inhibit a wide range of kinases, making it a valuable tool in research .
Properties
IUPAC Name |
methanesulfonic acid;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S.CH4O3S/c1-29-13-17(15-7-2-4-9-19(15)29)21-22(24(32)28-23(21)31)18-14-30(11-6-12-33-25(26)27)20-10-5-3-8-16(18)20;1-5(2,3)4/h2-5,7-10,13-14H,6,11-12H2,1H3,(H3,26,27)(H,28,31,32);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWVGDJBSPLRRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00896763 | |
Record name | Ro 31-8220 mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00896763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138489-18-6 | |
Record name | Carbamimidothioic acid, 3-[3-[2,5-dihydro-4-(1-methyl-1H-indol-3-yl)-2,5-dioxo-1H-pyrrol-3-yl]-1H-indol-1-yl]propyl ester, methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138489-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro 31-8220 mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00896763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ro-31-8220 mesylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JPC9J3C82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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